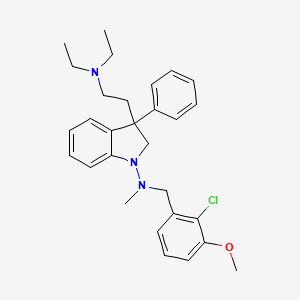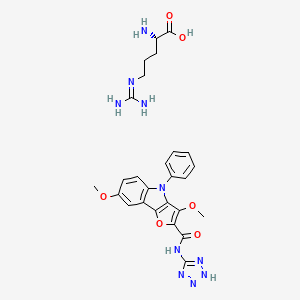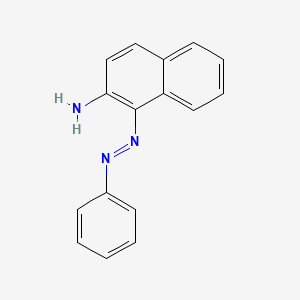
Yellow AB
Übersicht
Beschreibung
C₁₂H₁₁N₃O₆S₂ . It is a synthetic organic compound that was historically used as a food dye, designated in Europe by the E number E105. due to its toxicological properties, it has been delisted and is no longer permitted for use in foods and drinks in both Europe and the USA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yellow AB is synthesized through a coupling reaction between benzene diazonium chloride and aniline in an acidic medium. The process involves the following steps :
Diazotization: Aniline is treated with sodium nitrite in the presence of hydrochloric acid to form benzene diazonium chloride. [ \text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ - \text{Cl}^- ]
Coupling Reaction: The benzene diazonium chloride is then reacted with aniline to form the azo compound. [ \text{Ar-N}_2^+ - \text{Cl}^- + \text{Ar-NH}_2 \rightarrow \text{Ar-N=N-Ar-NH}_2 ]
Formation of this compound: The intermediate product undergoes further reaction to form this compound. [ \text{Ar-N=N-Ar-NH}_2 \rightarrow \text{Ar-N=N-Ar-NH}_2 (\text{this compound}) ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Yellow AB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include aromatic amines.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Yellow AB has been used in various scientific research applications, including :
Analytical Chemistry: Used as an analytical reference standard for the quantification of analytes in food products and other materials.
Biological Studies: Investigated for its effects on biological systems, including its potential toxicity and interactions with biological molecules.
Industrial Applications: Used in the textile and paper industries as a dye. Its ability to form stable complexes with metal ions has also been explored.
Wirkmechanismus
The mechanism of action of Yellow AB involves its interaction with biological molecules. The azo group in this compound can undergo reduction to form aromatic amines, which can interact with cellular components and disrupt normal cellular functions . The compound can also form complexes with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Yellow AB is part of a broader class of azo dyes, which include compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan I: Used as a dye in various industrial applications.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which includes two sulfonic acid groups that enhance its solubility in water. This property makes it distinct from other azo dyes that may not have the same solubility characteristics .
Eigenschaften
IUPAC Name |
1-phenyldiazenylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDQSGLLRINHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058932 | |
| Record name | 1-(Phenylazo)-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange to red solid; [HSDB] Orange to orange-red crystalline platelets; [MSDSonline] | |
| Record name | Yellow AB | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in ethanol, acetic acid, Soluble in alcohol, carbon tetrachloride, acetic acid, vegetable oils, Practically insoluble in water, In water, 0.30 mg/L at 37 °C | |
| Record name | C.I. FOOD YELLOW 10 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red platelets from absolute alcohol, Orange or red platelets, Orange crystals | |
CAS No. |
85-84-7 | |
| Record name | Yellow No. 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Food Yellow 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grasal Yellow | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenamine, 1-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Phenylazo)-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(phenylazo)naphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(PHENYLAZO)-2-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VSI4D701X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. FOOD YELLOW 10 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
103 °C, MP: 102-104 °C | |
| Record name | C.I. FOOD YELLOW 10 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary concerns regarding the safety of Yellow AB?
A1: this compound has been identified as a potential carcinogen. This concern stems from the presence of β-naphthylamine, a known carcinogen, as an impurity in this compound dyes. [, ] Studies have shown that even small amounts of β-naphthylamine can be present in this compound and Yellow OB dyes. [, ] Animal studies have demonstrated the carcinogenic potential of β-naphthylamine. []
Q2: What metabolites of this compound have been detected in animal studies?
A2: Research has shown that animals fed with this compound excrete metabolites such as aniline, o-toluidine, and their derivatives in their urine. []
Q3: Have there been any long-term studies on the toxicity of this compound?
A3: Yes, chronic toxicity studies have been conducted on this compound and Yellow OB in rats. [, ] These studies assessed the impact of oral administration on various parameters, including growth, food consumption, blood values, and organ pathology.
Q4: Are there any alternative coloring agents to this compound available?
A4: Yes, several alternatives to this compound have been investigated for various applications. Some of these alternatives include:
- β-carotene: This natural pigment offers a safer alternative for coloring margarine and other food products. []
- Annatto: Another natural coloring agent derived from the achiote tree seeds, it is used in various food and cosmetic applications. []
- Riboflavin tetrabutyrate: This compound, a derivative of vitamin B2, provides a yellow hue and has the added benefit of nutritional value. []
Q5: How is this compound's color stability affected by environmental factors?
A5: Studies on margarine have shown that this compound's color stability is influenced by factors like light exposure, temperature, and the presence of other ingredients. Exposure to ultraviolet light can cause rapid fading of the dye. []
Q6: What is the solubility behavior of this compound?
A6: this compound is an oil-soluble dye. Research suggests that in the presence of surfactants like sodium n-dodecylbenzene sulfonate (DBS) and hydroxypropyl cellulose (HPC), this compound tends to be solubilized within the HPC regions of DBS-HPC complexes. []
Q7: How can this compound be detected and quantified?
A7: Analytical techniques like thin-layer chromatography (TLC) have been successfully employed to separate and identify this compound in mixtures with other oil-soluble dyes. [, ] Microchip electrophoresis with electrochemical detection provides a rapid and sensitive method for the simultaneous determination of this compound and other azo dyes in food products. []
Q8: Has this compound been used in any other applications besides coloring?
A8: Research explored the potential of this compound as a model hydrophobic dye to study lateral transport phenomena in microfluidic channels using electrochemically generated gradients of redox-active surfactants. [] This research demonstrated the potential of using controlled gradients for separating and purifying solutes based on their interactions with surfactants.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


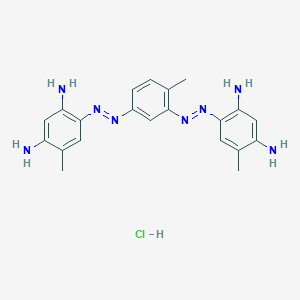
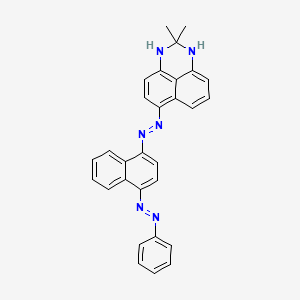

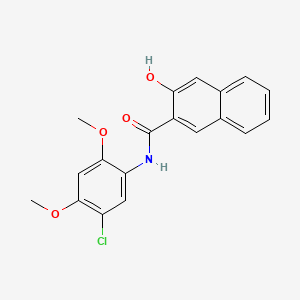

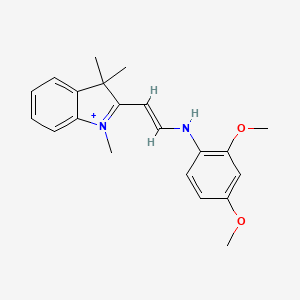
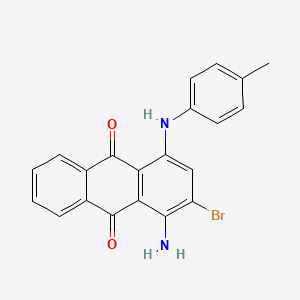
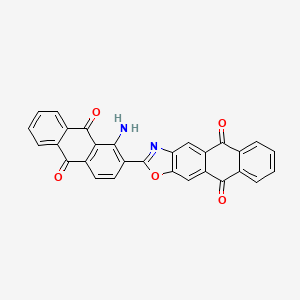


![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)
